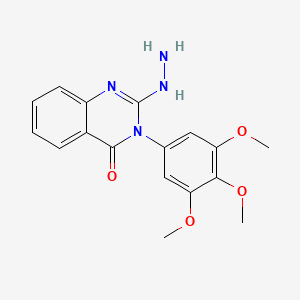![molecular formula C14H14Cl2N2OS B4658994 N-(3-chloro-2-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4658994.png)
N-(3-chloro-2-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
説明
N-(3-chloro-2-methylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as Diuron and is a herbicide that has been used to control the growth of weeds in various crops. In recent years, scientists have discovered that Diuron has potential applications in areas such as cancer research and drug development.
科学的研究の応用
Diuron has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in cancer treatment. Studies have shown that Diuron has the ability to inhibit the growth of cancer cells by disrupting the microtubule network that is essential for cell division. This makes Diuron a potential candidate for the development of new cancer drugs.
In addition to cancer research, Diuron has also been studied for its potential use in drug development. Studies have shown that Diuron has the ability to modulate the activity of certain enzymes that are involved in drug metabolism. This makes Diuron a potential candidate for the development of drugs that can be used to treat various diseases.
作用機序
The mechanism of action of Diuron is based on its ability to disrupt the microtubule network in cells. Microtubules are essential for cell division and play a crucial role in the growth and development of cells. Diuron binds to the microtubules and prevents them from functioning properly, which leads to the inhibition of cell division and growth.
Biochemical and Physiological Effects
Diuron has been shown to have several biochemical and physiological effects. Studies have shown that Diuron can cause oxidative stress in cells, which can lead to cell damage and death. In addition, Diuron has been shown to have an impact on the immune system by altering the levels of certain cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using Diuron in lab experiments is its ability to selectively target certain cells. This makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, one of the limitations of using Diuron is its potential toxicity. Studies have shown that Diuron can have toxic effects on certain cells and organisms, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Diuron. One area of research is the development of new cancer drugs based on the mechanism of action of Diuron. Another area of research is the development of drugs that can be used to modulate the activity of enzymes involved in drug metabolism. In addition, future research can focus on the potential use of Diuron in other areas such as agriculture and environmental science.
Conclusion
In conclusion, Diuron is a chemical compound that has potential applications in various areas of scientific research. Its unique properties make it a useful tool for studying the mechanisms of action of various drugs and compounds. However, its potential toxicity can limit its use in certain experiments. Future research can focus on the development of new cancer drugs and drugs that can be used to modulate the activity of enzymes involved in drug metabolism.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8-10(15)4-3-5-11(8)18-14(19)17-9(2)12-6-7-13(16)20-12/h3-7,9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRSUKBBBGBTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4658943.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4658952.png)
![5-[(2,6-dimethoxyphenoxy)acetyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4658965.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4658969.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4658987.png)
![N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)thio]acetamide](/img/structure/B4658998.png)
![N-{5-[(dimethylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4659002.png)
![1-(2,5-dimethoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4659006.png)
![2-(1-adamantyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B4659014.png)